
BHPI
概要
説明
BHPI は、3,3-ビス(4-ヒドロキシフェニル)-7-メチル-1,3-ジヒドロ-2H-インドール-2-オンとしても知られており、エストロゲン受容体アルファ (ERα) の強力な阻害剤です。この化合物は、核エストロゲン-ERα調節遺伝子発現を効果的に阻害する能力で知られています。 This compound は、ERα依存的な小胞体ストレスセンサーの持続的な活性化、特に未折り畳みタンパク質応答を誘発し、タンパク質合成を常に阻害します .
準備方法
BHPI の合成には、インドロン構造の調製から始まるいくつかの段階が含まれます。合成経路には通常、以下の段階が含まれます。
インドロンコアの形成: インドロンコアは、適切な前駆体を用いた環化反応によって合成されます。
官能基化: 次に、インドロンコアは、3,3 位にヒドロキシフェニル基で官能基化されます。
化学反応解析
This compound は、以下を含むいくつかの種類の化学反応を起こします。
酸化: this compound は、特にヒドロキシフェニル基で酸化反応を起こす可能性があります。
還元: 還元反応は、インドロンコアのカルボニル基で起こりえます。
これらの反応で使用される一般的な試薬および条件には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応のための様々な求電子剤が含まれます。 これらの反応で生成される主要な生成物は、使用される特定の試薬および条件によって異なります .
科学研究アプリケーション
This compound は、以下を含むいくつかの科学研究アプリケーションを持っています。
化学反応の分析
Activation of the Unfolded Protein Response (UPR)
BHPI triggers hyperactivation of all three arms of the UPR through calcium-mediated endoplasmic reticulum (EnR) stress:
-
PERK-eIF2α pathway :
-
IRE1α and ATF6α pathways :
Key Data :
Pathway | Activation Time | Effect on Protein Synthesis | Source |
---|---|---|---|
PERK-eIF2α | 30 min | 80–90% inhibition | |
IRE1α-XBP1 | 1–2 hr | Sustained UPR activation | |
ATF6α | 1–2 hr | Cleavage to p50-ATF6α |
Calcium Signaling and PLCγ Activation
This compound rapidly mobilizes calcium from EnR stores via phospholipase Cγ (PLCγ):
-
PLCγ phosphorylation : this compound induces Tyr783 phosphorylation of PLCγ within 5 minutes .
-
IP3 production : IP3 levels increase 3-fold within 10 minutes, opening EnR IP3R channels and depleting luminal Ca²⁺ .
Mechanistic Cascade :
-
This compound binds ERα → PLCγ activation → IP3 synthesis.
-
IP3 opens EnR Ca²⁺ channels → cytosolic Ca²⁺ surge.
-
ATP depletion via futile Ca²⁺ cycling → AMPK activation → eEF2 phosphorylation .
Calcium Flux Data :
Parameter | Change After this compound Treatment | Source |
---|---|---|
Cytosolic Ca²⁺ | 4.5-fold increase | |
EnR Ca²⁺ depletion | 70–80% reduction |
Interaction with Estrogen Receptor α (ERα)
This compound binds ERα’s ligand-binding domain (LBD), altering its conformation and activity:
-
Protease sensitivity : this compound-treated ERα LBD shows a unique 15-kDa cleavage fragment with proteinase K, absent in controls .
-
Fluorescence spectroscopy : this compound shifts ERα’s emission spectrum, indicating direct interaction .
Functional Impact :
-
Inhibits ERα-mediated gene transcription.
-
Disrupts ERα’s extranuclear signaling, redirecting it to stress pathways .
Inhibition of Multidrug Resistance (MDR) Proteins
This compound counteracts drug efflux by MDR pumps via ATP depletion:
-
ATP levels : Drop by 60% within 2 hours, starving MDR pumps .
-
Synergy with chemotherapy : Restores efficacy of paclitaxel and doxorubicin in resistant ovarian cancer models .
Therapeutic Data :
Model | This compound Effect | Source |
---|---|---|
Drug-resistant tumors | 70% reduction in tumor growth vs control |
Selectivity for Cancer Cells
This compound’s lethality is amplified in cancer cells due to:
This compound’s unique mechanism—hijacking ERα to hyperactivate stress pathways—positions it as a promising candidate against therapy-resistant cancers. Its dual action on UPR and MDR pumps underscores its potential in combinatorial regimens. Further studies are needed to optimize its pharmacokinetics and toxicity profile for clinical translation.
科学的研究の応用
Breast Cancer
In preclinical studies using mouse xenograft models, BHPI demonstrated remarkable efficacy against drug-resistant ERα-positive breast cancer cells. Treatment with this compound led to substantial tumor regression, with a significant reduction in tumor weight compared to control groups. Specifically, a dosage of 15 mg/kg resulted in tumor regression in 48 out of 52 tumors observed . This highlights this compound's potential as a promising agent for overcoming resistance in late-stage breast cancer.
Ovarian Cancer
Similar results were observed in ovarian cancer models. This compound not only inhibited cell proliferation but also restored drug sensitivity in multidrug-resistant cell lines. In combination with other chemotherapeutic agents like paclitaxel, this compound enhanced the overall therapeutic effect, suggesting its utility as an adjunct treatment to improve outcomes in resistant ovarian cancers .
Case Study 1: ERα-Positive Breast Cancer
A study published in Nature illustrated this compound's ability to hyperactivate the UPR, leading to ATP depletion and subsequent necrosis in ERα-positive cancer cells. The sustained activation of this pathway was shown to be lethal, contrasting with traditional treatments that often rely on transient inhibition .
Case Study 2: Drug Resistance Restoration
Another research effort highlighted this compound's role in restoring sensitivity to chemotherapy drugs in MDR1-overexpressing cells. This finding suggests that this compound could be effectively used to counteract drug resistance mechanisms commonly seen in various cancers .
Comparative Analysis of this compound Applications
作用機序
BHPI は、エストロゲン受容体アルファと直接相互作用し、エストロゲン受容体アルファ調節遺伝子発現を非競合的に阻害することで効果を発揮します。この相互作用は、エストロゲン受容体アルファ陽性がん細胞の細胞膜上のホスホリパーゼCガンマの急速な過剰活性化につながり、イノシトール1,4,5-三リン酸を生成します。これは、今度は小胞体イノシトール1,4,5-三リン酸受容体カルシウムチャネルを開き、小胞体カルシウム貯蔵の急速な枯渇につながります。 This compound は、エストロゲン-エストロゲン受容体アルファの通常の効果を変更し、未折り畳みタンパク質応答の深刻で長期的な活性化を引き起こし、それを保護的な応答から毒性のある応答に変えます .
類似の化合物との比較
This compound は、未折り畳みタンパク質応答の持続的な活性化を誘導し、タンパク質合成を阻害する能力においてユニークです。類似の化合物には以下が含まれます。
タモキシフェン: エストロゲン受容体陽性乳がんの治療に使用される選択的エストロゲン受容体モジュレーター。
フルベストラント: ホルモン受容体陽性転移性乳がんの治療に使用されるエストロゲン受容体アンタゴニスト。
ラロキシフェン: 閉経後女性の骨粗鬆症の予防と治療に使用される別の選択的エストロゲン受容体モジュレーター .
This compound は、エストロゲン受容体アルファの非競合的阻害とその毒性未折り畳みタンパク質応答を誘導する能力により際立っており、がん研究における貴重なツールとなっています .
類似化合物との比較
BHPI is unique in its ability to induce sustained activation of the unfolded protein response and inhibit protein synthesis. Similar compounds include:
Tamoxifen: A selective estrogen receptor modulator used in the treatment of estrogen receptor-positive breast cancer.
Fulvestrant: An estrogen receptor antagonist used in the treatment of hormone receptor-positive metastatic breast cancer.
Raloxifene: Another selective estrogen receptor modulator used in the prevention and treatment of osteoporosis in postmenopausal women .
This compound stands out due to its noncompetitive inhibition of estrogen receptor alpha and its ability to induce a toxic unfolded protein response, making it a valuable tool in cancer research .
生物活性
BHPI (4-hydroxy-2-(4-(trifluoromethyl)phenyl)-6-methylphenol) is a potent small molecule that functions primarily as an estrogen receptor alpha (ERα) inhibitor. Its biological activity has garnered significant attention, particularly in the context of drug-resistant cancers, making it a candidate for further therapeutic exploration.
This compound operates through a unique mechanism that involves the hyperactivation of the unfolded protein response (UPR). This mechanism is characterized by:
- Inhibition of ERα Activity : this compound selectively blocks the proliferation of ERα-positive cancer cells, including breast and ovarian cancer cells that are often resistant to conventional therapies. It achieves this by inhibiting nuclear estrogen-regulated gene expression, which is crucial for cancer cell growth and survival .
- Sustained UPR Activation : Unlike traditional UPR activators that induce apoptosis, this compound leads to a sustained activation of the anticipatory UPR. This results in ATP depletion and cell death through a necrosis-like mechanism rather than apoptosis. The hyperactivation of UPR arms causes significant cellular stress, leading to membrane disruption and leakage of intracellular contents .
- Calcium Signaling : this compound triggers the production of inositol 1,4,5-triphosphate (IP3), which opens calcium channels in the endoplasmic reticulum (ER). This leads to a rapid depletion of intracellular calcium stores, further contributing to cellular stress and death .
Research Findings
Several studies have elucidated the biological activity of this compound through various experimental approaches:
Table 1: Summary of Key Findings on this compound's Biological Activity
Case Studies
- In Vivo Tumor Regression : In a study involving mouse models with ERα-positive tumors, administration of this compound resulted in significant tumor regression within a short time frame. The compound's ability to induce cell death in drug-resistant cancer cells highlights its potential as a novel therapeutic agent .
- Cell Line Studies : Research using various cancer cell lines demonstrated that this compound effectively inhibits cell proliferation across multiple ERα-positive models. For instance, MCF-7 and T47D breast cancer cell lines showed marked sensitivity to this compound treatment, with significant reductions in cell viability observed .
Q & A
Basic Research Questions
Q. How can researchers assess BHPI-induced cytotoxicity in ERα-positive breast cancer cell lines?
- Methodological Answer : Use standardized assays like MTS cell viability assays (for metabolic activity) and Trypan blue exclusion (for membrane integrity) to quantify cytotoxicity. For example, T47D cells treated with 100 nM this compound for 72 hours showed significant viability reduction via MTS assays, while Trypan blue assays revealed necrosis at higher concentrations (1 μM) . Include controls for estrogen (e.g., 10 nM E2) to validate ERα dependency .
Q. What experimental controls are critical when studying this compound's effects on the unfolded protein response (UPR)?
- Methodological Answer : Always include (1) vehicle controls (e.g., DMSO), (2) positive UPR inducers (e.g., thapsigargin), and (3) ERα-negative cell lines (e.g., MDA-MB-231) to isolate this compound-specific effects. Western blotting for UPR markers like BiP, sp-XBP1, and p-eIF2α is essential. Note that this compound-resistant clones (e.g., TB8, MB5) show reduced p-eIF2α activation, necessitating validation across multiple clones .
Q. How should this compound be stored and reconstituted for experimental consistency?
- Methodological Answer : Store lyophilized this compound at -20°C in aliquots to avoid freeze-thaw cycles. Reconstitute in DMSO (10 mM stock) and dilute in culture media to working concentrations (e.g., 100 nM–1 μM). Post-reconstitution, use within one month to prevent degradation .
Advanced Research Questions
Q. What experimental designs resolve contradictions in this compound's role in ATP depletion across cell lines?
- Methodological Answer : ATP depletion mechanisms vary by cell context. In ERα+ T47D cells, this compound triggers SERCA pump dysfunction, causing cytosolic Ca²⁺ efflux and ATP depletion via luminescence-based assays (e.g., CellTiter-Glo). However, in resistant clones (e.g., TB11), ATP levels remain stable despite this compound treatment. Use SERCA inhibitors (e.g., thapsigargin) to confirm pathway specificity and perform calcium imaging (e.g., GCaMP3) to track real-time Ca²⁺ flux .
Q. How can researchers model this compound resistance mechanisms in vitro?
- Methodological Answer : Generate resistant clones by culturing T47D or MCF-7 cells in escalating this compound doses (e.g., 10 nM → 1 μM over 6 months). Characterize clones via RNA-seq (for UPR gene expression) and phospho-proteomics (for Src/ERα signaling). For example, TB3 clones show reduced Src expression, while TB8 retains Src but exhibits altered PERK-eIF2α activation . Validate findings using siRNA-mediated Src knockdown and rescue experiments.
Q. What strategies distinguish this compound's direct ERα inhibition from off-target effects on MDR1?
- Methodological Answer : Use ERα knockout models (CRISPR/Cas9) and MDR1 inhibitors (e.g., verapamil) to dissect mechanisms. This compound at 100 nM inhibits ERα-driven proliferation (IC₅₀: ~50 nM), while higher concentrations (1 μM) block MDR1-mediated drug efflux. Co-treatment with E2 (to activate ERα) and MDR1 substrates (e.g., doxorubicin) can clarify dose-dependent effects .
Q. How do researchers validate this compound's impact on the anticipatory UPR pathway?
- Methodological Answer : Combine qRT-PCR (for sp-XBP1 splicing) and dual-luciferase reporters (e.g., UPRE-luc) to quantify UPR activation. In T47D cells, this compound induces sustained sp-XBP1 upregulation, while resistant clones (e.g., MB7) show attenuated responses. Co-treatment with Src inhibitors (e.g., dasatinib) can confirm Src’s role in UPR initiation .
Q. Data Contradiction Analysis
Q. Why do some this compound-resistant clones retain ERα expression but lose UPR activation?
- Methodological Answer : Resistance may arise from compensatory pathways (e.g., Akt/mTOR) bypassing UPR-dependent apoptosis. Perform phospho-kinase arrays on resistant vs. parental cells. For example, TB8 clones show intact reactive UPR (BiP induction) but defective anticipatory UPR (reduced sp-XBP1), implicating Src downregulation in pathway-specific resistance .
Q. How to address conflicting reports on this compound's efficacy in ERα+ vs. ERα- cell lines?
- Methodological Answer : Systematically compare cell lines with matched genetic backgrounds (e.g., MCF-7 vs. MDA-MB-231). This compound’s cytotoxicity in ERα+ cells correlates with ERα-Src coupling, while ERα- cells require higher doses for MDR1 inhibition. Use ERα transfection assays to confirm target specificity .
Q. Experimental Design Tables
特性
IUPAC Name |
3,3-bis(4-hydroxyphenyl)-7-methyl-1H-indol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO3/c1-13-3-2-4-18-19(13)22-20(25)21(18,14-5-9-16(23)10-6-14)15-7-11-17(24)12-8-15/h2-12,23-24H,1H3,(H,22,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FABLAHMQSQFDHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(C(=O)N2)(C3=CC=C(C=C3)O)C4=CC=C(C=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00397487 | |
Record name | 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00397487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56632-39-4 | |
Record name | 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00397487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。